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Compound of Interest

Compound Name:
4-Chloro-7,8-

dimethoxyquinazoline

CAS No.: 211320-77-3

Cat. No.: B1451997

Get Quote

Abstract
4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3) is a specialized heterocyclic

intermediate critical to modern medicinal chemistry. While its structural isomer, 4-chloro-6,7-

dimethoxyquinazoline, is ubiquitous in EGFR tyrosine kinase inhibitors (e.g., Erlotinib,

Gefitinib), the 7,8-dimethoxy variant represents a distinct pharmacological space. This guide

details its discovery, synthesis, and primary utility as a privileged scaffold for

Phosphodiesterase 1 (PDE1) inhibitors and specific

-adrenergic antagonists.

Chemical Identity & Structural Significance[1]
The Isomeric Distinction
The defining feature of this molecule is the positioning of the methoxy groups on the benzene

ring of the quinazoline core. This subtle structural variation dictates its target binding profile.
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Feature 6,7-Dimethoxy Isomer 7,8-Dimethoxy Isomer

Primary Target Class Tyrosine Kinases (EGFR)
Phosphodiesterases (PDE1),

-Adrenoceptors

Key Drugs Gefitinib, Erlotinib, Prazosin
Lenrispodun (Analogs),

Doxazosin (Hybrid features)

Binding Mode
Planar intercalation in ATP

pocket

Allosteric or hydrophobic

pocket fitting in PDEs

Electronic Profile Electron-rich C6/C7

Electron-rich C7/C8; Steric

bulk at C8 affects N1

accessibility

Discovery Context
The 7,8-dimethoxyquinazoline scaffold emerged from rational drug design efforts in the late

20th century aimed at diversifying the quinazoline pharmacophore. While the 6,7-substitution

pattern was locked in for EGFR inhibition, researchers discovered that shifting the methoxy

group from C6 to C8 drastically altered the molecule's topology. This "scaffold hop" reduced

affinity for kinases but significantly enhanced selectivity for PDE1 isoforms (PDE1A, PDE1B,

PDE1C), which are implicated in neurodegenerative and cardiovascular disorders.

Synthesis & Manufacturing Methodology
The synthesis of 4-Chloro-7,8-dimethoxyquinazoline is a convergent process, typically

starting from 2,3-dimethoxybenzoic acid. The critical challenge is maintaining the

regiochemistry of the methoxy groups during the formation of the pyrimidine ring.

Synthetic Pathway Analysis
The standard industrial route involves three key phases:

Ring Construction: Formation of the benzamide intermediate.

Cyclization: Closure of the pyrimidine ring to form the quinazolinone.
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Aromatization/Chlorination: Conversion of the carbonyl to a reactive chloride.

Visualization of Synthesis (DOT)

Phase 1: Precursor Prep
Phase 2: Cyclization

Phase 3: Chlorination

2,3-Dimethoxybenzoic Acid
2-Amino-3,4-

dimethoxybenzoic acid

Nitration/Reduction
(HNO3 / H2, Pd/C) 7,8-Dimethoxyquinazolin-

4(3H)-one

Formamide/Formamidine
Reflux (140°C) 4-Chloro-7,8-

dimethoxyquinazoline

POCl3 / DIPEA
Reflux

Click to download full resolution via product page

Caption: Step-wise synthesis from 2,3-dimethoxybenzoic acid to the final chlorinated scaffold.

Experimental Protocols
Preparation of 7,8-Dimethoxyquinazolin-4(3H)-one
Rationale: The quinazolinone is the stable precursor. Direct chlorination of the acyclic amide is

inefficient; the ring must be closed first.

Reagents: 2-Amino-3,4-dimethoxybenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-

Methoxyethanol (Solvent).

Protocol:

Charge a round-bottom flask with 2-amino-3,4-dimethoxybenzoic acid (10 g) and

formamidine acetate (7.9 g).

Add 2-methoxyethanol (100 mL) as the solvent. Note: High boiling point solvents are

required for cyclization.

Reflux the mixture at 125°C for 12–16 hours under nitrogen atmosphere.

Monitor reaction progress via TLC (DCM:MeOH 9:1).
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Upon completion, cool the mixture to room temperature. The product often precipitates.

Pour the reaction mixture into ice-cold water (300 mL) to maximize precipitation.

Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

Typical Yield: 85–90%.

Chlorination to 4-Chloro-7,8-dimethoxyquinazoline
Rationale: The carbonyl oxygen at position 4 is exchanged for a chlorine atom, creating a

highly reactive electrophilic center suitable for SNAr reactions with amines.

Reagents: 7,8-Dimethoxyquinazolin-4(3H)-one (5.0 g), Phosphorus Oxychloride (POCl3, 25

mL), N,N-Diisopropylethylamine (DIPEA, Cat.).

Safety Warning: POCl3 is highly corrosive and reacts violently with water. Work in a fume

hood.

Protocol:

Place the dried quinazolinone (5.0 g) into a dry 2-neck flask equipped with a reflux

condenser.

Carefully add POCl3 (25 mL) under an argon stream.

Add DIPEA (0.5 mL) to catalyze the reaction (activates the tautomer).

Heat the mixture to reflux (105°C) for 3–5 hours. The suspension should become a clear

yellow solution.

Quenching (Critical Step): Remove excess POCl3 via vacuum distillation.

Dissolve the residue in dry Dichloromethane (DCM).

Slowly pour the DCM solution into a stirred mixture of ice and saturated NaHCO3.

Caution: Gas evolution.

Separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Recrystallize from Hexane/Ethyl Acetate if necessary.

Product: Light yellow solid.

Storage: Store at 4°C under inert gas (hydrolysis sensitive).

Medicinal Chemistry Applications
PDE1 Inhibition Mechanism
The 7,8-dimethoxy scaffold is central to the development of inhibitors for Phosphodiesterase 1

(PDE1), an enzyme target for cognitive enhancement (Schizophrenia, Alzheimer's) and heart

failure.

Mechanism: The 4-chloro group is displaced by complex amines (e.g., cis-hexahydro-2H-

furo[3,2-b]pyrrole). The resulting molecule binds to the PDE1 catalytic domain.

SAR Insight: The 7,8-dimethoxy pattern provides a unique steric fit that avoids the

"gatekeeper" residues found in PDE5, granting high selectivity (>1000-fold) for PDE1 over

PDE5.

Visualization of SAR Logic (DOT)
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Target Selectivity

4-Chloro-7,8-
dimethoxyquinazoline

S_NAr with
Cyclic Amines

PDE1 Inhibitor
(CNS/Cardio)

Kinase Inhibitor
(Low Affinity)

High Selectivity
(Due to 8-OMe steric)

Steric Clash
(8-OMe blocks ATP pocket)

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) showing how the 8-methoxy group drives PDE1

selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451997?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

